molecular formula C16H20F3N3O3 B3991469 2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one

2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one

Cat. No.: B3991469
M. Wt: 359.34 g/mol
InChI Key: ULALSYJWMJWPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a piperazine ring substituted with a nitro and trifluoromethyl group

Properties

IUPAC Name

2,2-dimethyl-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O3/c1-15(2,3)14(23)21-8-6-20(7-9-21)12-5-4-11(16(17,18)19)10-13(12)22(24)25/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULALSYJWMJWPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a trifluoromethyl-substituted aromatic compound, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the acylation of the piperazine derivative to introduce the 2,2-dimethylpropan-1-one moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1-nitrobenzene: Shares the nitro and dimethyl groups but lacks the piperazine ring.

    4-Nitro-m-xylene: Similar nitro and methyl substitution pattern but different overall structure.

    1-Nitro-2,4-dimethylbenzene: Another nitro-substituted aromatic compound with a different substitution pattern.

Biological Activity

2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one, often referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound's structure includes a piperazine ring and a trifluoromethyl-substituted phenyl moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimalarial potential, cytotoxicity, and other therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C16H20F3N3O3, and it possesses a molecular weight of 351.35 g/mol. The structural features include:

  • Piperazine Ring : Known for its role in various pharmacological agents.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Antimalarial Activity

Recent studies have highlighted the antiplasmodial activity of related compounds with similar structural motifs. For instance, derivatives of piperazine have shown significant efficacy against Plasmodium falciparum, the causative agent of malaria. In particular, compounds with trifluoromethyl substitutions exhibit enhanced activity due to improved interaction with biological targets.

Case Study:
A study indicated that a structurally related compound demonstrated an IC50 value of 0.269 µM against P. falciparum NF54, with a selectivity index (SI) of 460 due to low cytotoxicity (IC50 in L-6 cells = 124 µM) . This suggests that modifications to the piperazine structure can yield potent antimalarial agents.

Cytotoxicity

The cytotoxic profile of this compound is crucial for assessing its therapeutic viability. Studies have shown that while some derivatives exhibit low cytotoxicity, others may pose risks depending on their structural variations.

Table 1: Cytotoxicity Data of Related Compounds

CompoundIC50 (µM)Selectivity Index
Compound A124460
Compound B185299
Compound C190288

This data indicates that careful structural modifications can lead to compounds with favorable therapeutic windows.

The mechanism through which these compounds exert their effects involves interference with the mitochondrial electron transport chain and hemoglobin catabolism in malaria parasites. Specifically, the inhibition of dihydroorotate dehydrogenase and cytochrome bc1 complex has been implicated in their antimalarial action .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Parameters such as log P and log D are critical for predicting bioavailability.

Table 2: Pharmacokinetic Properties

CompoundLog PLog D (pH 7.4)
Compound A6.445.56
Compound B5.564.43
Compound C4.436.60

These parameters suggest that modifications can significantly influence the pharmacokinetic behavior of these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2,2-dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Piperazine Functionalization : React 2-nitro-4-(trifluoromethyl)aniline with 1-bromo-2,2-dimethylpropan-1-one under nucleophilic substitution conditions to form the piperazine-propanone backbone .

Nitro Group Stability : Ensure inert atmospheres (e.g., nitrogen) during reactions involving nitro groups to prevent unintended reduction .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate intermediates and the final product .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C4 of the phenyl ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (C₁₇H₂₁F₃N₄O₃) .
  • HPLC-UV : Monitor purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How to design an experimental protocol to evaluate the compound’s receptor-binding affinity in neurological targets (e.g., serotonin or dopamine receptors)?

  • Methodological Answer :

In Vitro Assays : Use radioligand displacement assays (³H-labeled antagonists) on transfected HEK293 cells expressing human receptors.

Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT₂A) to validate assay conditions .

Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare with structural analogs to infer SAR .

Q. How to resolve contradictions in solubility data reported for this compound across different solvents?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 7.4) via gravimetric analysis.
  • Temperature Dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic stability .
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may explain discrepancies .

Q. What strategies are recommended for optimizing the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :

Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS .

Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions (e.g., piperazine ring) .

CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. How to investigate the impact of the trifluoromethyl group on biological activity using computational methods?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT₂A). Compare binding energies of trifluoromethyl vs. methyl analogs .

Quantum Mechanical Calculations : Perform DFT (B3LYP/6-31G*) to assess electronic effects of the CF₃ group on molecular polarity and H-bonding potential .

Q. How to address contradictory results in cytotoxicity assays across different cell lines?

  • Methodological Answer :

Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify off-target effects at higher doses .

Orthogonal Assays : Combine MTT, apoptosis (Annexin V/PI), and ROS detection to distinguish cytostatic vs. cytotoxic mechanisms .

Cell Line Authentication : Verify genetic profiles (e.g., STR profiling) to rule out cross-contamination .

Methodological Guidance Tables

Parameter Recommended Protocol References
Synthesis Yield 60–75% after recrystallization (ethanol/water)
HPLC Purity >98% (C18, 70:30 acetonitrile/water, 1 mL/min)
IC₅₀ Determination Nonlinear regression (log[inhibitor] vs. response)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.